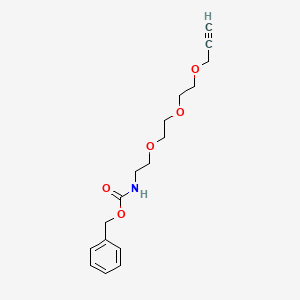

Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate

Description

Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is a synthetic carbamate derivative featuring a triethylene glycol backbone terminated with a propargyl ether group (prop-2-yn-1-yloxy) and a benzyl carbamate moiety. This compound is structurally characterized by its click chemistry-compatible alkyne group, which enables applications in bioconjugation, polymer synthesis, and drug delivery systems. The triethylene glycol chain enhances solubility in polar solvents, while the benzyl carbamate group provides stability and facilitates controlled deprotection under catalytic hydrogenation or acidic conditions .

The molecular formula is inferred as C₁₆H₂₁NO₆ (based on analogs in and ), with a theoretical average mass of ~327.37 g/mol. Its synthesis typically involves nucleophilic substitution reactions between propargyl bromide and hydroxyl-terminated intermediates under controlled conditions, followed by carbamate formation using benzyl chloroformate .

Properties

Molecular Formula |

C17H23NO5 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

benzyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C17H23NO5/c1-2-9-20-11-13-22-14-12-21-10-8-18-17(19)23-15-16-6-4-3-5-7-16/h1,3-7H,8-15H2,(H,18,19) |

InChI Key |

ODNVCBRKSMFKKT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate typically involves two key steps:

Stepwise Detailed Procedure

Synthesis of 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol

- Starting from triethylene glycol or a related polyether alcohol, the terminal hydroxyl group is alkylated with propargyl bromide to introduce the prop-2-yn-1-yloxy group.

- The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions, often using potassium hexamethyldisilazide (KHMDS) or potassium carbonate as the base.

- Temperature control (e.g., -80 °C to room temperature) is critical to ensure selective monoalkylation and to minimize side reactions.

Formation of the Carbamate

- The propargyloxy-functionalized triethylene glycol alcohol is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a non-nucleophilic base such as triethylamine.

- The reaction is conducted under anhydrous conditions to avoid hydrolysis of the carbamate intermediate.

- Typical solvents include dichloromethane (DCM) or THF.

- The reaction proceeds via nucleophilic attack of the alcohol on the chloroformate, forming the carbamate linkage.

- The mixture is stirred at room temperature until completion, usually monitored by thin-layer chromatography (TLC).

Representative Reaction Scheme

$$

\text{Propargyloxy-triethylene glycol alcohol} + \text{Benzyl chloroformate} \xrightarrow[\text{Base}]{\text{Anhydrous conditions}} \text{this compound}

$$

Experimental Data and Analysis

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Propargylation of triethylene glycol alcohol | Propargyl bromide, KHMDS, THF, -80 °C to RT | ~70% | Requires inert atmosphere, careful temp control |

| Carbamate formation | Benzyl chloroformate, triethylamine, DCM, RT | 75-85% | Anhydrous conditions critical to avoid hydrolysis |

- The overall yield of the two-step process typically ranges from 50-60% after purification.

- Purification is commonly achieved by silica gel column chromatography using solvent gradients such as acetone:hexanes (1:5 to 1:2).

Literature and Research Context

- The synthesis is consistent with methods reported for similar carbamate-linked polyether compounds used in medicinal chemistry and bioconjugation research.

- The propargyl group provides a handle for click chemistry applications, making this compound valuable in drug conjugates and material science.

- Analytical data such as IR, NMR, and HRMS confirm the structure and purity of intermediates and final product.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Propargylation | Triethylene glycol alcohol | Propargyl bromide, KHMDS, THF, -80 °C to RT | 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol | ~70 |

| 2 | Carbamate formation | Above intermediate | Benzyl chloroformate, triethylamine, DCM, RT | This compound | 75-85 |

This detailed synthesis pathway and analysis provide a comprehensive and authoritative guide to the preparation of this compound, suitable for research and development applications in organic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The propargyl ether moiety can be oxidized to form an epoxide or a ketone.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of epoxides or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is used as a building block in organic synthesis and as a protecting group for amines.

- Biology It is employed in the synthesis of bioactive molecules and as a linker in bioconjugation reactions.

- Medicine This compound is investigated for potential use in drug delivery systems and as a prodrug.

- Industry It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers.

Related Compounds and Their Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, research on related compounds provides insight into potential applications:

- Cholinesterase Inhibition Benzyl carbamates have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's. Some derivatives exhibit a stronger affinity for BChE compared to AChE and molecular docking studies have highlighted steric and electronic factors that influence inhibition.

- Carbonic Anhydrase Inhibition Benzyl carbamates can act as inhibitors of carbonic anhydrases (CAs), enzymes involved in respiration and acid-base balance, and mimic bicarbonate binding. Derivatives of benzyl carbamate can effectively inhibit human carbonic anhydrases, suggesting their use in treating conditions like glaucoma or edema.

- Antimicrobial Activity Benzyl carbamates exhibit antimicrobial properties against pathogens, including Mycobacterium tuberculosis, with certain derivatives showing minimum inhibitory concentration (MIC) values as low as 5 µg/mL against Mtb H37Ra.

- BRAF Kinase Inhibition Some compounds involving carbamates have been explored as BRAF kinase inhibitors, which are relevant in cancer research . For example, encorafenib-pomalidomide conjugates have been investigated for their ability to inhibit BRAF V600E, a mutated form of the BRAF protein .

- Peptide Synthesis Carbamate esters are used in peptide synthesis. They can form amide bonds with proteins, potentially modulating enzymatic activity and cellular signaling pathways.

- PROTACs Benzyl carbamates can be used in the development of PROTACs (Proteolysis Targeting Chimeric Molecules). PROTACs are designed to induce the degradation of target proteins by recruiting E3 ubiquitin ligases .

Mechanism of Action

The mechanism of action of Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The propargyl ether moiety can undergo click chemistry reactions with azide-containing compounds, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery applications. The carbamate group can be hydrolyzed to release the active amine, which can interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzyl carbamate derivatives with variable substituents on the ethylene glycol chain. Key structural analogs and their properties are compared below:

Structural and Functional Differences

Reactivity and Stability

- Propargyl Ether (Target Compound): The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it superior for bioorthogonal labeling compared to halogenated or hydroxylated analogs. However, the alkyne group may reduce stability under prolonged oxidative conditions .

- Hydroxyl-Terminated Analog (): Exhibits higher solubility in aqueous media but lacks click functionality. Its stability is comparable under neutral pH but degrades faster under acidic conditions due to carbamate hydrolysis .

- Bromo and Chloro Derivatives (): These compounds are more reactive toward nucleophiles (e.g., amines, azides) but are prone to photodegradation. Their lower polarity limits use in biological systems .

Research Findings and Data

Stability Studies

| Compound | Thermal Stability (°C) | pH Stability Range | Oxidative Stability (H₂O₂, 1 mM) |

|---|---|---|---|

| Propargyl ether | ≤150 (decomposes) | 4–9 | Stable ≤24 hours |

| Hydroxyl analog | ≤180 (melts) | 5–8 | Degrades after 12 hours |

| Bromo derivative | ≤100 (decomposes) | 6–10 | Unstable (forms Br⁻ ions) |

Solubility Data

| Compound | Water (mg/mL) | DCM (mg/mL) | THF (mg/mL) |

|---|---|---|---|

| Propargyl ether | 2.1 | >500 | >500 |

| Hydroxyl analog | 45.3 | 120 | 300 |

| Bromo derivative | 0.5 | >500 | 400 |

Biological Activity

Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is a complex organic compound that belongs to the carbamate class. Carbamates are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It contains a benzyl group attached to a carbamate moiety, which is further linked to a prop-2-yn-1-yloxy ethoxy chain. This structural complexity contributes to its biological activity.

Biological Activity Overview

Research indicates that carbamates, including benzyl derivatives, exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.

1. Antimicrobial Activity

Carbamates have been studied for their antimicrobial properties. A study highlighted the inhibitory effects of certain carbamate derivatives against various bacterial strains. While specific data for this compound is limited, related compounds have shown promising results with minimum inhibitory concentrations (MICs) in the range of 5–100 µg/mL against pathogens like Mycobacterium tuberculosis .

2. Antiviral Activity

Carbamates have also been explored for their antiviral properties. For example, novel carbamate derivatives have demonstrated effective inhibition of Hepatitis B virus (HBV) replication with EC50 values ranging from 1.1 to 7.7 µM and low cytotoxicity . Although specific studies on this compound are not yet available, its structural similarity to effective antiviral agents suggests potential efficacy.

3. Cytotoxicity and Safety Profile

The cytotoxic effects of carbamates are critical for evaluating their therapeutic potential. Studies report varying levels of cytotoxicity among different carbamate derivatives. For instance, some compounds exhibit low cytotoxicity with selectivity indexes (SI) indicating favorable therapeutic windows . The safety profile of this compound should be assessed through in vitro studies to determine its impact on human cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally similar compounds:

| Compound | Activity | IC50/EC50 Values | Reference |

|---|---|---|---|

| 4-Nitrobenzyl Carbamate | Antimicrobial | ~20 µM | |

| HPD Derivatives | Antiviral | 1.1 - 7.7 µM | |

| Benzyl Carbamate | Antitubercular | MIC = 10 µg/mL |

These findings suggest that modifications in the carbamate structure can significantly influence biological activity.

The mechanisms through which this compound may exert its biological effects include:

- Enzyme Inhibition : Many carbamates act as enzyme inhibitors by interacting with active sites, thereby disrupting metabolic pathways.

- Receptor Modulation : Some derivatives may modulate receptor activity, influencing cellular signaling pathways linked to disease processes.

Q & A

Q. Critical Steps :

- Strict anhydrous conditions (use of molecular sieves or inert atmosphere).

- Temperature control (0–25°C) to minimize side reactions.

- Purification via column chromatography or recrystallization to isolate the product .

How can researchers optimize reaction conditions to scale up synthesis while maintaining purity?

Advanced Research Question

Optimization Strategies :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Catalyst Screening : Test alternative bases (e.g., DMAP) for faster reaction kinetics.

- Process Monitoring : Employ TLC or inline HPLC to track reaction progress and adjust stoichiometry dynamically.

- Scale-Up Adjustments : Use jacketed reactors for temperature control and mechanical stirring for homogeneity. Post-synthesis, optimize crystallization conditions (e.g., solvent anti-solvent pairs) for bulk purification .

What methodological considerations are critical when using this compound in bioorthogonal Click Chemistry applications?

Advanced Research Question

Key considerations include:

- Azide Compatibility : Ensure azide reactants are in molar excess (1.2–2.0 eq) to drive triazole formation.

- Catalyst Selection : Copper(I) iodide or TBTA ligands accelerate reaction rates but require oxygen-free conditions.

- Solvent System : Use DMSO/water mixtures for biocompatibility in cellular labeling.

- Quenching Steps : Add EDTA post-reaction to chelate residual copper and prevent toxicity in biological systems .

How can solubility and stability challenges be addressed during experimental workflows?

Advanced Research Question

- Solubility :

- Use co-solvents (e.g., THF:water 4:1) for aqueous reactions.

- Modify temperature (heating to 40–50°C) for dissolution in ether-containing solvents.

- Stability :

What analytical techniques are most effective for characterizing purity and structural integrity?

Advanced Research Question

| Technique | Conditions/Parameters | Key Data |

|---|---|---|

| HPLC | C18 column, acetonitrile/water gradient (5→95% over 20 min), UV 254 nm | Retention time (~1.01 min) and peak symmetry |

| LCMS | ESI+ mode, m/z 1011 [M+H]+ (for derivatives) | Molecular ion confirmation |

| NMR | DMSO-d6, 500 MHz | Integration of propargyl (δ 2.5–3.0 ppm) and benzyl protons (δ 7.2–7.4 ppm) |

How does the propargyl ether moiety influence the compound’s reactivity compared to alkyl or aryl ether analogs?

Advanced Research Question

The propargyl group:

- Enables Click Chemistry via strain-promoted or copper-catalyzed azide-alkyne cycloaddition, unlike inert alkyl/aryl ethers.

- Increases electron-deficient character , making it susceptible to nucleophilic attack at the triple bond under basic conditions.

- Enhances thermal stability compared to vinyl ethers, allowing reactions at elevated temperatures (e.g., 60–80°C) .

What strategies resolve contradictions in reported reaction yields for carbamate-based derivatives?

Advanced Research Question

- Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), base strength (e.g., Et3N vs. DBU), and moisture levels across studies.

- Byproduct Identification : Use LCMS or GC-MS to detect hydrolysis byproducts (e.g., benzyl alcohol).

- Replication Studies : Reproduce low-yield conditions with rigorous exclusion of atmospheric moisture .

How can structural analogs of this compound be designed to enhance biological activity or stability?

Advanced Research Question

- Modification Sites :

- Replace the benzyl group with fluoro-benzyl to improve metabolic stability.

- Substitute propargyl with azide for inverse electron-demand Click Chemistry.

- SAR Studies : Test analogs for cytotoxicity and binding affinity using in vitro assays (e.g., SPR, fluorescence polarization) .

What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.